
3-((1-Butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a quinoline moiety, which is known for its biological activity, and a sulfonic acid group, which enhances its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, which is then coupled with a diazonium salt derived from 5-chloro-2-hydroxybenzenesulfonic acid. The reaction conditions often require acidic or basic environments, controlled temperatures, and the presence of catalysts to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The final product is usually isolated through crystallization or precipitation, followed by purification steps such as filtration and drying.
化学反应分析
Types of Reactions
3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Known for their biological activity and used in various therapeutic applications.
Azo compounds: Widely used in the dye industry and known for their vibrant colors.
Sulfonic acid derivatives: Enhance solubility and are used in various industrial applications.
Uniqueness
3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID is unique due to its combination of a quinoline moiety, an azo group, and a sulfonic acid group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
24014-78-6 |
|---|---|
分子式 |
C19H18ClN3O6S |
分子量 |
451.9 g/mol |
IUPAC 名称 |
3-[(1-butyl-4-hydroxy-2-oxoquinolin-3-yl)diazenyl]-5-chloro-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C19H18ClN3O6S/c1-2-3-8-23-14-7-5-4-6-12(14)17(24)16(19(23)26)22-21-13-9-11(20)10-15(18(13)25)30(27,28)29/h4-7,9-10,24-25H,2-3,8H2,1H3,(H,27,28,29) |
InChI 键 |
CDBCJUOSCZAERS-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


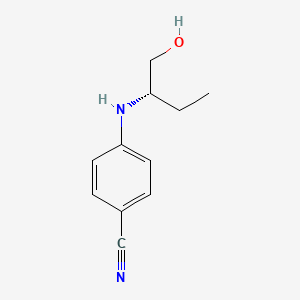

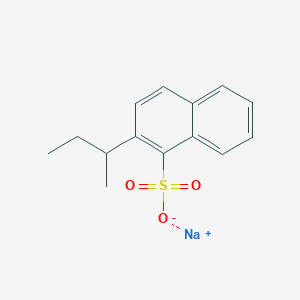
![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)
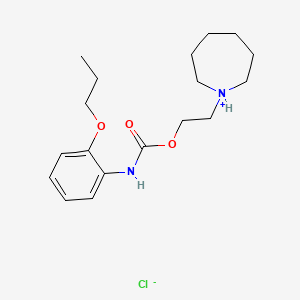
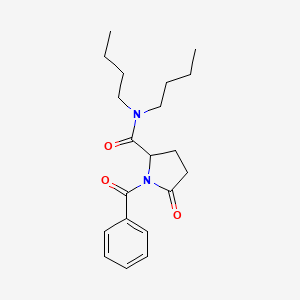
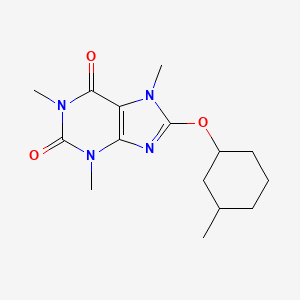
![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)

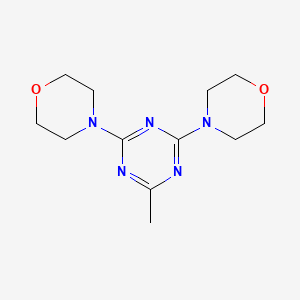

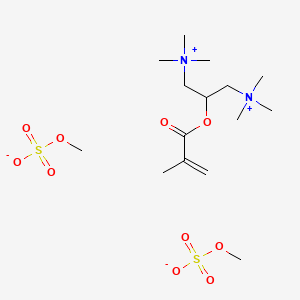

![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
